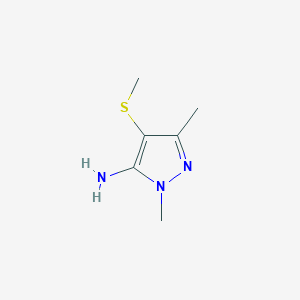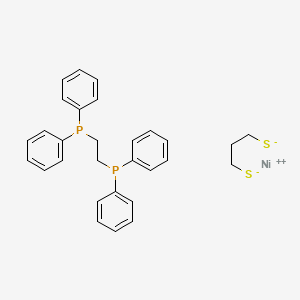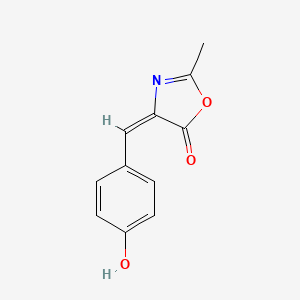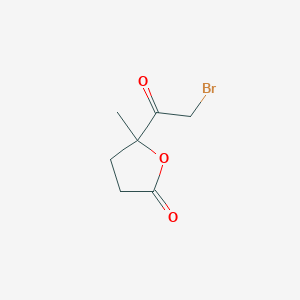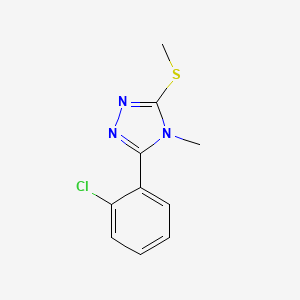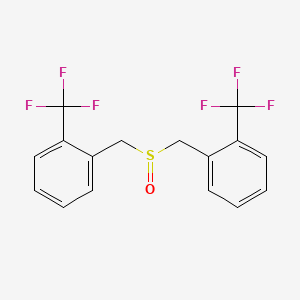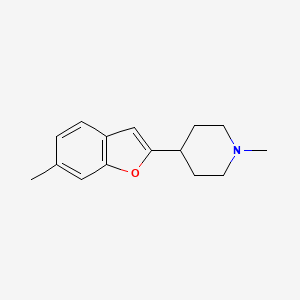
1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the benzofuran moiety, which is a fused benzene and furan ring, adds to the complexity and potential biological activity of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, a suitable precursor like 4-piperidone can be reacted with the benzofuran derivative under basic conditions to form the desired compound.
Methylation: The final step involves the methylation of the piperidine nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The benzofuran moiety may contribute to its binding affinity and specificity, while the piperidine ring may enhance its solubility and bioavailability.
Comparison with Similar Compounds
1-Methyl-4-(benzofuran-2-yl)piperidine: Lacks the methyl group on the benzofuran ring.
4-(6-Methylbenzofuran-2-yl)piperidine: Lacks the methyl group on the piperidine nitrogen.
1-Methyl-4-(benzofuran-2-yl)piperidine: Similar structure but without the methyl group on the benzofuran ring.
Uniqueness: 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is unique due to the presence of both the methyl group on the benzofuran ring and the piperidine nitrogen. This dual substitution may enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-methyl-4-(6-methyl-1-benzofuran-2-yl)piperidine |
InChI |
InChI=1S/C15H19NO/c1-11-3-4-13-10-15(17-14(13)9-11)12-5-7-16(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3 |
InChI Key |
IYIVFKMIJXWAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)C3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


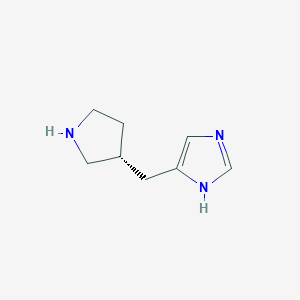
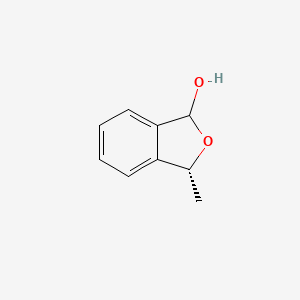
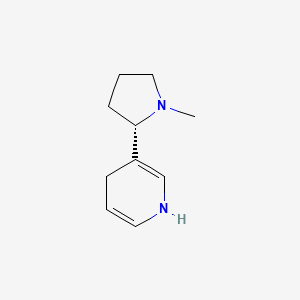
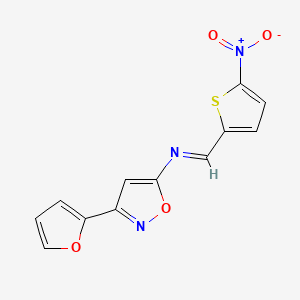
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
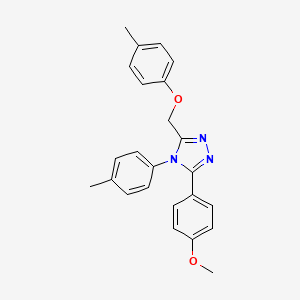
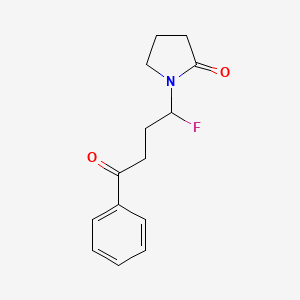
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
